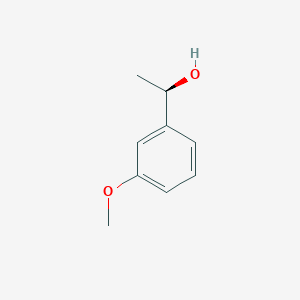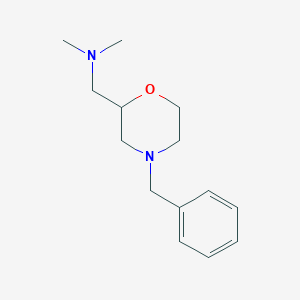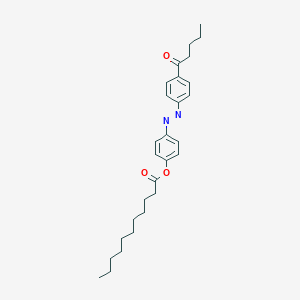
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene, also known as PUA, is a photoisomerizable molecule that has been widely used in scientific research due to its unique properties. This molecule belongs to the azobenzene family and is composed of two long alkyl chains and an azobenzene group. PUA has been used in various fields such as material science, biochemistry, and biophysics due to its ability to undergo reversible photoisomerization in response to light.
作用機序
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes reversible photoisomerization in response to light. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes trans-cis isomerization, and upon exposure to visible light, it undergoes cis-trans isomerization. This property of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to design photoresponsive biomolecules and to study protein conformational changes.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been shown to have minimal biochemical and physiological effects on living organisms. It has been used in various in vitro studies and has been shown to be biocompatible and non-toxic.
実験室実験の利点と制限
One of the major advantages of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene in lab experiments is its ability to undergo reversible photoisomerization in response to light. This property has been used to design photoresponsive biomolecules and to study protein conformational changes. However, one of the limitations of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene is its sensitivity to light and temperature, which can affect its stability and photoisomerization properties.
将来の方向性
1. Development of new photoresponsive biomolecules using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a building block.
2. Study of protein conformational changes using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a probe.
3. Design of photoresponsive surfaces for various applications.
4. Development of new photoresponsive materials using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a precursor.
5. Study of the effect of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene on living organisms and its potential use in drug delivery systems.
合成法
The synthesis of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene involves the reaction of 4-n-Pentanoyl-4'-aminobenzene with 11-bromoundecanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a yellow solid with a melting point of 74-76°C.
科学的研究の応用
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been extensively used in scientific research due to its unique photoisomerization properties. It has been used in material science to create photoresponsive surfaces and in biophysics to study protein conformational changes. In biochemistry, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to study the mechanism of action of various enzymes and to design photoresponsive biomolecules.
特性
CAS番号 |
120103-04-0 |
|---|---|
製品名 |
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene |
分子式 |
C28H38N2O3 |
分子量 |
450.6 g/mol |
IUPAC名 |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] undecanoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-7-8-9-10-11-12-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)13-6-4-2/h15-22H,3-14H2,1-2H3 |
InChIキー |
VIDMLFVDTSEABM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
正規SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
同義語 |
[4-(4-pentanoylphenyl)diazenylphenyl] undecanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)



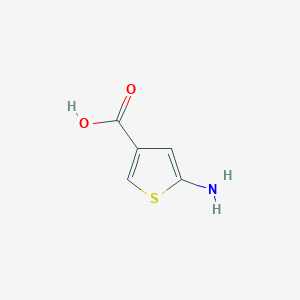
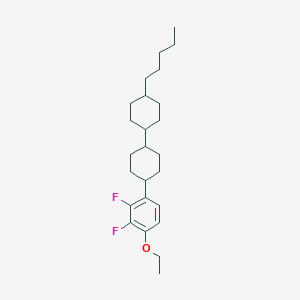
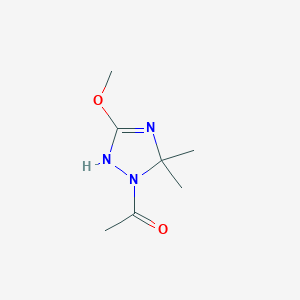
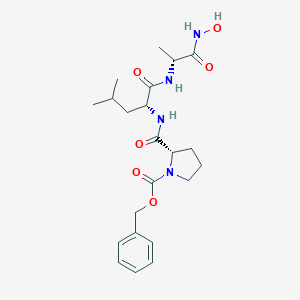

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
